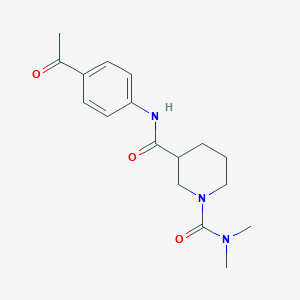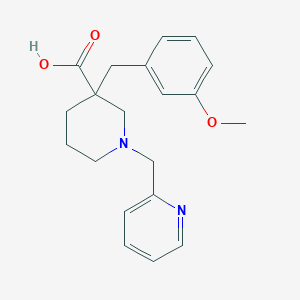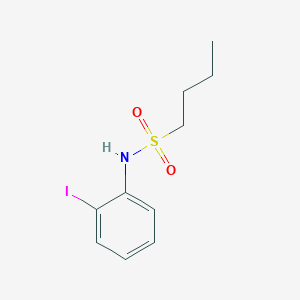
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 is not fully understood, but it is believed to act through modulation of ion channels and neurotransmitter receptors. Specifically, N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 has been shown to modulate the activity of voltage-gated potassium channels and nicotinic acetylcholine receptors, which are important targets for drug development in various diseases.
Biochemical and physiological effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects, including modulation of ion channel activity, inhibition of cell proliferation, and neuroprotective effects. In vitro studies have shown that N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 can inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One advantage of using N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1. One potential direction is the development of novel drug candidates based on the structure of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 for the treatment of various diseases. Another potential direction is the investigation of the role of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 in ion channel modulation and neurotransmitter receptor activity. Additionally, further studies are needed to elucidate the exact mechanism of action of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 and its potential applications in various scientific fields.
In conclusion, N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 is a chemical N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 in various scientific fields.
合成法
The synthesis of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 involves the reaction of 4-acetylbenzaldehyde and N,N-dimethylpiperidin-3-amine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 in high yield and purity.
科学的研究の応用
Compound 1 has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 has been studied for its potential use as a neuroprotective agent and as a tool for studying the role of certain neurotransmitters in the brain. In pharmacology, N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 has been investigated for its potential use as a modulator of ion channels and as a tool for studying the effects of certain drugs on ion channel activity.
特性
IUPAC Name |
3-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)13-6-8-15(9-7-13)18-16(22)14-5-4-10-20(11-14)17(23)19(2)3/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMDSORZSGMDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)
![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5495327.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)
![1-[1-(5-chloro-2,3-dimethoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5495369.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5495370.png)
![ethyl [(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5495401.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)
![N-butyl-N-methyl-3-(1,4-oxazepan-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5495410.png)

![N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)